5-Bromo-2-chloro-3-nitropyridin-4-amine
Overview
Description
5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-chloro-3-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . Another approach involves the oxidation of 2-aminopyridine derivatives using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling: Boron reagents such as phenylboronic acid are used in the presence of palladium catalysts.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 5-bromo-2-chloro-3-aminopyridine.
Scientific Research Applications
5-Bromo-2-chloro-3-nitropyridin-4-amine is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Chloro-3-nitropyridin-2-amine
Uniqueness
5-Bromo-2-chloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.